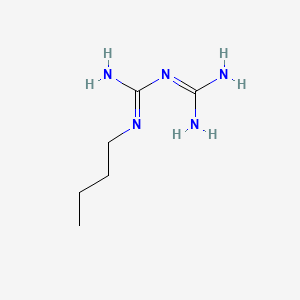

2-butyl-1-carbamimidoylguanidine

Description

Buformin is an anti-diabetic drug of the biguanide class, chemically related to metformin and phenformin. It was withdrawn from the market in most countries due to a high risk of causing lactic acidosis.

Buformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has been withdrawn from the market due to its elevated risk of lactic acidosis.

BUFORMIN is a small molecule drug with a maximum clinical trial phase of IV and is indicated for diabetes mellitus. It was withdrawn in at least one region.

An oral hypoglycemic agent that inhibits gluconeogenesis, increases glycolysis, and decreases glucose oxidation.

See also: Metformin (related); Phenformin (related); Buformin Hydrochloride (active moiety of).

Properties

CAS No. |

692-13-7 |

|---|---|

Molecular Formula |

C6H15N5 |

Molecular Weight |

157.22 g/mol |

IUPAC Name |

2-butyl-1-carbamimidoylguanidine |

InChI |

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11) |

InChI Key |

XSEUMFJMFFMCIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(N)N=C(N)N |

Appearance |

Solid powder |

Other CAS No. |

692-13-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1 Butylbiguanide 1-Butylbiguanide Adebit Buformin Butylbiguanide Gliporal Retard, Silubin Silubin Silubin Retard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Butyl-1-carbamimidoylguanidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns of a Novel Biguanide Derivative

Chemical Identity and Structural Elucidation

2-Butyl-1-carbamimidoylguanidine belongs to the biguanide class of molecules, which are characterized by two linked guanidine groups. The systematic name implies a butyl group (C4H9) attached to one of the nitrogen atoms of the biguanide backbone.

Caption: Chemical structure of this compound.

The presence of the butyl group is anticipated to significantly influence the molecule's physicochemical properties compared to smaller biguanides like metformin.

Predicted Physicochemical Properties: An Informed Hypothesis

The biguanide functional group imparts a high degree of polarity and hydrophilicity to molecules, making them generally water-soluble.[1] However, the introduction of a four-carbon alkyl chain in this compound will increase its lipophilicity. This structural modification is expected to decrease its aqueous solubility compared to metformin, which possesses two methyl groups.[1] The solubility profile is also likely to be pH-dependent due to the basic nature of the guanidine groups.

The stability of biguanides can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents.[2][3] For instance, metformin has been shown to degrade under acidic and thermal stress.[2][3] It is plausible that this compound will exhibit similar degradation pathways.

| Property | Metformin | Proguanil | Predicted this compound | Rationale for Prediction |

| Aqueous Solubility | High | Low | Moderate | The butyl group increases lipophilicity compared to metformin's methyl groups, likely reducing water solubility. However, the polar biguanide core should still allow for some aqueous solubility. |

| LogP | -1.4 | 1.6 | ~0.5 - 1.0 | The addition of a butyl chain will significantly increase the octanol-water partition coefficient compared to the highly polar metformin. |

| pKa | ~12.4 | ~10.5 | ~11-12 | The basicity of the biguanide moiety is expected to be largely retained. |

| Stability | Degrades under acidic and thermal stress | Susceptible to hydrolysis | Likely susceptible to acid-catalyzed hydrolysis and thermal degradation. | The core biguanide structure is the primary determinant of these stability characteristics. |

Experimental Determination of Solubility: A Step-by-Step Protocol

A robust determination of thermodynamic solubility is essential for any new chemical entity. The following protocol outlines a standard procedure for assessing the aqueous and pH-dependent solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and purified water.

-

Equilibration: Add an excess amount of this compound to vials containing each of the prepared solvents. These vials are then agitated in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: At predetermined time points (e.g., 24 and 48 hours), an aliquot is withdrawn from each vial and immediately filtered through a low-binding 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The filtered samples are then appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[4] The concentration at which the amount of dissolved solute remains constant over time represents the thermodynamic solubility.

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a drug substance.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

Caption: Workflow for Forced Degradation Studies.

Protocol:

-

Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[3] Samples are taken at various time points to monitor the extent of degradation.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3]

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 80°C).[2]

-

Photostability: The compound is exposed to light under controlled conditions as specified in the ICH Q1B guidelines.

-

Analysis: All samples from the stress conditions are analyzed using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for. Significant degradants should be isolated and characterized using techniques like LC-MS/MS and NMR spectroscopy.

Analytical Methodologies for Biguanides

A reliable and validated analytical method is the cornerstone of accurate solubility and stability testing. For biguanide compounds, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly employed technique.[4]

-

Column: A C18 column is often suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 230-240 nm for the biguanide chromophore) is standard.

-

LC-MS: For the identification of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[6]

Data Interpretation and Implications for Drug Development

The data generated from these studies will have significant implications for the development of this compound.

| Data Type | Finding | Implication for Development |

| Aqueous Solubility | Low to moderate solubility | May require enabling formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to achieve adequate bioavailability for oral administration. |

| pH-Dependent Solubility | Higher solubility at lower pH | Suggests that absorption may be favored in the acidic environment of the stomach. Enteric-coated formulations might be considered if intestinal absorption is desired and solubility is low at higher pH. |

| Stability Profile | Significant degradation under acidic conditions | An immediate-release formulation might be preferable to minimize residence time in the stomach. Protective coatings or formulation with buffering agents could be necessary. |

| Stability Profile | Formation of a specific major degradant | The toxicological profile of the major degradant must be assessed. The formulation and storage conditions should be designed to minimize its formation. |

Conclusion

While direct experimental data for this compound is not yet in the public domain, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the principles and protocols outlined in this guide. By drawing parallels with well-characterized biguanides and conducting rigorous experimental work, researchers can build a robust data package to inform critical decisions in the drug development process. The insights gained from these foundational studies are paramount for advancing a novel chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

-

Ataman Kimya. (n.d.). 2-BUTYL-1-OCTANOL. Retrieved from [Link]

-

ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 2-Butyl-1,2-benzisothiazolin-3-one (BBIT). Retrieved from [Link]

-

PubChem. (n.d.). 2-Butyl-1-octanol. Retrieved from [Link]

-

Foretz, M., Guigas, B., & Viollet, B. (2019). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells, 8(9), 964. [Link]

-

Zhang, N., et al. (2022). Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550. Environmental Science & Technology, 56(15), 10797-10807. [Link]

-

Di Stasi, A., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2235-2243. [Link]

-

Naveed, S., et al. (2014). Degradation Study of Available Brands of Metformin in Karachi Using UV Spectrophotometer. Journal of Diabetes & Metabolism, 5(1), 328. [Link]

-

Cristea, C., et al. (2018). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 8(61), 35086-35096. [Link]

- Narasimha Rao, D., & Sankar, D. G. (2013). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF METFORMIN HYDROCHLORIDE BY USING UV SPECTROSCOPY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 546-553.

- Google Patents. (n.d.). CN108822055B - A kind of method of 2-butyl-1,2-benzisothiazolin-3-one.

-

de Oliveira, G. A. R., et al. (2023). Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns. Molecules, 28(13), 5081. [Link]

-

Ashfaq, M., & Khan, I. U. (2014). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Critical Reviews in Analytical Chemistry, 44(4), 336-351. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of metformin in 3% H2O2 at 70 °C. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. Retrieved from [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

PubChem. (n.d.). Atovaquone. Retrieved from [Link]

-

Impactfactor. (2024). Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of biguanide derivatives: metformin, phenformin, and prodrugs 1–3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butylguanidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

-

Kaza, M., & Rahman, Z. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(19), 6505. [Link]

-

Al-Obaidi, H., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ChemistryOpen, 10(12), 1260-1273. [Link]

-

Wikipedia. (n.d.). Artemisinin. Retrieved from [Link]

-

electronic medicines compendium (emc). (n.d.). Atovaquone/Proguanil Hydrochloride 250 mg/100 mg Film-coated tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

Sources

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Toxicological Profile: 2-Butyl-1-carbamimidoylguanidine (Buformin)

The Toxicological Profile of 2-Butyl-1-carbamimidoylguanidine (commonly known as Buformin ) is detailed below.

Content Type: Technical Whitepaper Subject: Buformin (1-butylbiguanide) Focus: Pharmacokinetics, Mitochondrial Toxicity, and Lactic Acidosis Mechanisms

Executive Summary

This compound , widely recognized as Buformin (or 1-butylbiguanide), is an antidiabetic agent of the biguanide class.[1] Structurally intermediate between metformin (dimethylbiguanide) and phenformin (phenethylbiguanide), Buformin was historically used to treat Type 2 Diabetes Mellitus (T2DM). However, it was withdrawn from most Western markets in the late 1970s due to an unacceptable risk of Biguanide-Associated Lactic Acidosis (BALA) , a condition with a mortality rate exceeding 50%.

While less lipophilic and toxic than phenformin, Buformin exhibits a significantly higher toxicity profile than metformin. Current research interest focuses on its repurposing potential as an antineoplastic agent due to its potent activation of AMPK (AMP-activated protein kinase), necessitating a rigorous understanding of its toxicological boundaries.

Chemical Identity & Physicochemical Properties

The specific nomenclature "this compound" refers to the position of the butyl chain on the nitrogen backbone of the biguanide structure. In standard pharmaceutical nomenclature, this is Buformin .

| Parameter | Data |

| Common Name | Buformin |

| Synonyms | 1-butylbiguanide; N-butylimidodicarbonimidic diamide |

| CAS Number | 692-13-7 (Free base); 1190-53-0 (HCl) |

| Molecular Formula | C₆H₁₅N₅ |

| Molecular Weight | 157.22 g/mol |

| Lipophilicity (LogP) | ~ -1.2 (More lipophilic than Metformin, less than Phenformin) |

| pKa | 2.79; 11.5 (Highly basic, exists as a cation at physiological pH) |

Toxicological Relevance of Lipophilicity: Buformin's butyl chain increases its lipophilicity compared to metformin's methyl groups. This facilitates greater passive diffusion across mitochondrial membranes and higher affinity for organic cation transporters (OCTs), leading to higher intracellular accumulation and stronger inhibition of mitochondrial respiration—the primary driver of its toxicity.

Toxicokinetics (ADME)

Understanding the movement of Buformin through the body is critical for predicting toxicity, particularly in renal impairment.

Absorption & Distribution

-

Bioavailability: Moderate oral bioavailability.

-

Transporter-Mediated Uptake: Buformin is a substrate for Organic Cation Transporter 1 (OCT1) and OCT2 .[2]

-

Hepatic Uptake (OCT1): OCT1 facilitates rapid entry into hepatocytes. Unlike metformin, Buformin's higher lipophilicity allows it to penetrate the mitochondrial membrane more effectively.

-

Renal Uptake (OCT2): Accumulates in renal proximal tubule cells.[2]

-

-

Volume of Distribution (Vd): Large, indicating extensive tissue binding (particularly in the gastrointestinal tract and liver).

Metabolism[4][5]

-

Biotransformation: Buformin is not metabolized by the liver. It does not undergo Phase I (CYP450) or Phase II conjugation.

-

Implication: Toxicity is not driven by reactive metabolites but by the accumulation of the parent compound.

Excretion[6]

-

Route: Excreted unchanged in the urine.[3]

-

Clearance: Dependent on glomerular filtration and active tubular secretion (via MATE1/2-K transporters).

-

Toxic Accumulation: In patients with reduced Glomerular Filtration Rate (GFR), Buformin clearance drops linearly. Because it is not metabolized, renal failure leads to exponential plasma accumulation, precipitating lactic acidosis.

Mechanistic Toxicology

The core toxicity of Buformin is Type B Lactic Acidosis (aerobic disorders). This is a predictable, dose-dependent pharmacological effect pushed to pathological extremes.

Primary Mechanism: Mitochondrial Complex I Inhibition

Buformin accumulates within the mitochondrial matrix (driven by the membrane potential) and inhibits NADH:ubiquinone oxidoreductase (Complex I) of the Electron Transport Chain (ETC).

-

ATP Depletion: Inhibition of Complex I halts the proton gradient, stopping ATP synthesis.

-

AMPK Activation: The drop in ATP and rise in AMP activates AMPK. While this improves insulin sensitivity (therapeutic effect), it also shuts down anabolic pathways.

-

Glycolytic Shift: To compensate for lost mitochondrial ATP, cells shift to anaerobic glycolysis (Pasteur effect), consuming glucose and generating massive amounts of lactate.

The "Double Hit" on Lactate Homeostasis

Lactic acidosis occurs because Buformin simultaneously increases production and decreases clearance of lactate:

-

Increased Production: Peripheral tissues (muscle, gut) convert glucose to lactate due to blocked oxidative phosphorylation.

-

Decreased Clearance: The liver is the primary organ for lactate clearance (via gluconeogenesis). Buformin inhibits hepatic gluconeogenesis (an energy-expensive process) via ATP depletion and direct enzyme inhibition. Consequently, the liver cannot convert the excess lactate back into glucose.

Comparative Toxicity (The "Goldilocks" Zone)

The inhibitory potency on mitochondrial respiration correlates with lipophilicity:

-

Phenformin: High lipophilicity → High mitochondrial entry → High toxicity (Withdrawn).

-

Buformin: Moderate lipophilicity → Moderate mitochondrial entry → Moderate/High toxicity (Withdrawn in US/EU).

-

Metformin: Low lipophilicity → Poor mitochondrial entry → Low toxicity (Standard of Care).

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from Buformin uptake to systemic acidosis.

Caption: Pathophysiology of Buformin-induced Lactic Acidosis. Note the dual mechanism: increased peripheral lactate generation combined with blocked hepatic clearance.

Preclinical Safety Data

Acute Toxicity (LD50)

Buformin exhibits moderate acute toxicity in rodents.

-

Mouse (Oral): ~320–380 mg/kg[4]

-

Mouse (Intraperitoneal): ~140 mg/kg

-

Rat (Subcutaneous): ~300 mg/kg

Sub-chronic & Chronic Toxicity

-

Findings: High doses in rats lead to renal tubular necrosis and hepatic steatosis. The renal toxicity is likely due to the high local concentration driven by OCT2 transport.

Genotoxicity & Carcinogenicity

-

Genotoxicity: Generally non-genotoxic (negative in Ames test).

-

Carcinogenicity: Buformin has demonstrated anti-carcinogenic properties in rodent models (e.g., chemically induced mammary carcinogenesis).[8] This is attributed to AMPK activation, which inhibits the mTOR pathway (cell proliferation).[9] This "toxic" mechanism is the basis for its investigation in oncology.

Clinical Toxicology & Management

Clinical Presentation

Buformin toxicity presents as vague prodromal symptoms rapidly progressing to shock:

-

Prodrome: Nausea, vomiting, abdominal pain, lethargy.

-

Acute Phase: Kussmaul breathing (respiratory compensation for acidosis), hypotension, hypothermia, coma.

-

Lab Findings: High Anion Gap Metabolic Acidosis, Lactate > 5 mmol/L (often > 15 mmol/L), normal or elevated renal markers.

Management Protocol

There is no specific antidote for Buformin poisoning. Management is supportive and aggressive.

-

Decontamination: Activated charcoal if ingestion is recent (< 1-2 hours).

-

Hemodynamic Support: Vasopressors (Norepinephrine) and fluids. Caution: Sodium Bicarbonate is controversial; it may worsen intracellular acidosis.

-

Extracorporeal Removal (Gold Standard):

-

Hemodialysis: Highly effective. Buformin is a small molecule with low protein binding, making it dialyzable. It corrects both the acidosis and removes the drug.

-

CVVH (Continuous Veno-Venous Hemofiltration): Preferred in hemodynamically unstable patients.

-

Experimental Protocols

For researchers investigating Buformin, the following protocols ensure robust data generation regarding its mitochondrial effects.

Protocol 1: Assessment of Mitochondrial Respiration (Seahorse XF Assay)

Objective: Quantify the potency of Buformin on Complex I inhibition relative to Metformin.

-

Cell Culture: Seed HepG2 or HEK293-OCT1 cells (20,000 cells/well) in XF96 microplates. Incubate overnight.

-

Treatment: Replace medium with unbuffered assay medium (pH 7.4). Treat cells with Buformin (0, 10, 50, 100, 500 µM).

-

Measurement: Measure Oxygen Consumption Rate (OCR) at baseline and after injections:

-

Oligomycin (ATP synthase inhibitor).

-

FCCP (Uncoupler - Max respiration).

-

Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

Analysis: Calculate Basal Respiration and Maximal Respiration .

-

Expected Result: Dose-dependent reduction in Basal and Maximal OCR. Buformin should show an IC50 significantly lower (more potent) than Metformin (~10-50x).

-

Protocol 2: In Vivo Lactate Tolerance Test

Objective: Assess the impact of Buformin on systemic lactate clearance.

-

Animals: Male C57BL/6 mice (n=8/group).

-

Dosing: Administer Buformin (50 mg/kg p.o.) or Vehicle. Wait 1 hour.

-

Challenge: Inject Sodium Lactate (1 g/kg i.p.).

-

Sampling: Collect tail vein blood at t=0, 15, 30, 60, 90, 120 min.

-

Quantification: Measure plasma lactate using an enzymatic lactate oxidase assay.

-

Analysis: Plot Lactate vs. Time. Calculate Area Under the Curve (AUC).

-

Interpretation: A significantly higher AUC in the Buformin group indicates inhibition of hepatic gluconeogenesis (failure to clear the lactate load).

-

References

-

Sogame, Y., et al. (2011). "Involvement of organic cation transporter 1 in the lactic acidosis caused by metformin." Journal of Pharmacology and Experimental Therapeutics. Link

-

Verdonck, L. F., et al. (1981). "Buformin concentrations in a case of fatal lactic acidosis." Diabetologia. Link

-

Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

-

Zhu, P., et al. (2015). "Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat."[8] Cancer Prevention Research.[8] Link

-

Wang, D. S., et al. (2003). "Involvement of organic cation transporter 2 in renal excretion of metformin." Drug Metabolism and Disposition. Link

Sources

- 1. Buformin | CAS#:692-13-7 | Chemsrc [chemsrc.com]

- 2. Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Metformin is a superior substrate for renal organic cation transporter OCT2 rather than hepatic OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Four Cation-Selective Transporters Contribute to Apical Uptake and Accumulation of Metformin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. World Academy of Sciences Journal [spandidos-publications.com]

The Guanidinium Dilemma: Environmental Fate, Toxicity, and Remediation of a Persistent Cation

Executive Summary

Guanidinium compounds—ranging from the chaotropic agents used in bioprocessing (Guanidine HCl, Guanidinium Thiocyanate) to high-volume pharmaceuticals (Metformin) and emerging photovoltaic materials (Perovskites)—represent a unique environmental challenge. Unlike many organic pollutants that degrade via standard oxidation pathways, the guanidinium cation (

This guide addresses the "Guanidinium Dilemma": the compound’s utility in stabilizing proteins and crystal lattices directly correlates with its recalcitrance in wastewater treatment plants (WWTPs). We provide a technical roadmap for researchers to track, analyze, and remediate these compounds, moving beyond standard protocols to address the specific physicochemical anomalies of this class.

Part 1: The Source-Pathway-Receptor Model

To understand the environmental impact, we must first categorize the distinct entry vectors. The environmental load is not monolithic; it is a split between high-volume chronic release (pharmaceuticals) and high-concentration acute risks (biotech/industrial).

The Metformin-Guanylurea Axis (Chronic Load)

The most significant source of environmental guanidinium is not laboratory waste, but the antidiabetic drug Metformin .

-

Mechanism: Metformin is excreted largely unmetabolized by humans.

-

Biotransformation: In WWTPs, aerobic bacteria convert Metformin into Guanylurea .

-

The "Dead-End" Metabolite: Guanylurea is highly stable and often passes through conventional activated sludge systems unchanged, accumulating in surface waters.

Laboratory & Industrial Sources (Acute Load)

-

Biopharma: Guanidine Hydrochloride (GdnHCl) and Guanidinium Thiocyanate (GTC) are standard chaotropes for protein denaturation and RNA extraction. Spills or improper disposal lead to shock loads of nitrogen.

-

Solar Energy (Emerging Threat): Lead-halide perovskite solar cells (PSCs) increasingly use Guanidinium cations to stabilize crystal lattices (overcoming the Goldschmidt tolerance factor).[1] End-of-life leaching from these panels poses a dual threat: heavy metal (Pb) toxicity combined with organic cation release.

Pathway Visualization

The following diagram illustrates the degradation pathways and the "dead-end" accumulation points.

Figure 1: Environmental fate pathways of guanidinium compounds. Note the accumulation of Guanylurea due to resistance to standard hydrolysis.

Part 2: Ecotoxicology & Mechanism of Action

The Chaotropic Mechanism

The toxicity of guanidinium stems from its ability to disrupt hydrogen bonding networks in water.

-

Protein Unfolding: At high concentrations (spill scenarios), it denatures proteins by destabilizing the hydrophobic effect.

-

Membrane Disruption: In aquatic organisms, the cation interacts with the polar head groups of lipid bilayers, altering membrane permeability.

Toxicity Data Summary

The following table synthesizes critical ecotoxicity values. Note the distinction between the parent compound and the metabolite.

| Compound | Organism | Endpoint | Value (approx.) | Classification |

| Guanidine HCl | Daphnia magna | EC50 (48h) | 70.2 mg/L | Harmful |

| Guanidine HCl | Desmodesmus subspicatus (Algae) | ErC50 (72h) | 33.5 mg/L | Harmful |

| Metformin | Daphnia magna | NOEC (21d) | 10 mg/L | Low Chronic Risk |

| Guanylurea | Pimephales promelas (Fish) | NOEC | 0.16 mg/L | High Concern |

Critical Insight: While Metformin itself has a relatively high Predicted No-Effect Concentration (PNEC), its metabolite Guanylurea is more persistent and shows potential for subtle endocrine disruption or growth inhibition in specific fish species at lower concentrations.

Part 3: Analytical Methodologies (HILIC-MS/MS)

Standard Reverse-Phase (C18) chromatography fails for guanidinium compounds because they are too polar and elute in the void volume (leading to ion suppression and poor quantification). Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for accurate quantification.

Protocol: Quantification in Wastewater/Surface Water

Objective: Quantify Guanidine, Metformin, and Guanylurea at ng/L levels.

Reagents:

-

Internal Standards: Metformin-D6, Guanidine-13C.

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

Workflow:

-

Sample Preparation (SPE):

-

Do not use standard C18 cartridges.

-

Use: Mixed-mode Cation Exchange (MCX) or specialized polymeric weak cation exchange cartridges.

-

Condition: MeOH followed by acidified water.

-

Load: Filtered water sample (pH adjusted to 3.0).

-

Wash: 2% Formic acid in water (removes neutrals/acids).

-

Elute: 5% Ammonium Hydroxide in Methanol (releases basic guanidinium).

-

Evaporate and reconstitute in 90% ACN.

-

-

LC-MS/MS Configuration:

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).

-

Gradient: Start high organic (95% B)

ramp to 60% B over 10 mins. -

Ionization: ESI Positive Mode.

-

Transitions (MRM):

-

Metformin: 130

60 -

Guanylurea: 103

60 -

Guanidine: 60

43

-

-

Figure 2: Optimized analytical workflow for polar guanidinium compounds.

Part 4: Remediation Strategies

Conventional oxidation (Chlorine, Ozone) is often ineffective against the guanidinium core due to its resonance stability. The most promising approach is Bioaugmentation .

Biological Degradation

The guanidinium bond is energy-rich but difficult to access. Specific bacterial strains possessing guanidinase or guanylurea hydrolase enzymes are required.

-

Key Organisms: Pseudomonas mendocina, Aminobacter sp., and specific Variovorax strains.

-

Mechanism: These bacteria express enzymes (e.g., GuuH) that hydrolyze Guanylurea into Guanidine, and subsequently Guanidine into Urea + Ammonia.

-

Engineering Control: In industrial wastewater treatment (e.g., from pharmaceutical manufacturing), a dedicated bioreactor seeded with these specific degraders (Bioaugmentation) is necessary before the stream enters the general activated sludge system.

Advanced Oxidation (AOP) Caveat

While UV/H2O2 can degrade Metformin, it often stops at Guanylurea. To mineralize the guanidine core completely, high-energy UV (185 nm) or Electro-Fenton processes are required, though these are energy-intensive.

References

-

Trautwein, C., & Kümmerer, K. (2011). Incomplete aerobic degradation of the antidiabetic drug Metformin and generation of the persistent metabolite Guanylurea. Chemosphere.[2] Link

-

Caldwell, D. J., et al. (2019). Environmental risk assessment of metformin and its transformation product guanylurea: II. Occurrence in surface waters.[3] Chemosphere.[2] Link

-

European Chemicals Agency (ECHA). (n.d.). Guanidinium Chloride - Registration Dossier. ECHA. Link

-

Tiso, S., et al. (2017). Guanidinium stabilizes perovskite solar cells at 19% efficiency.[1][4] Nature Energy. Link

-

Gruseck, R., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. Link

-

Shatila, F., et al. (2020). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. Journal of Bacteriology. Link

Sources

A Comprehensive Technical Guide to the Natural Sources of Guanidine Derivatives: From Discovery to Drug Development

Foreword: The Enduring Significance of Guanidine Derivatives in Drug Discovery

The guanidinium group, a seemingly simple nitrogenous functional moiety, stands as a testament to nature's ingenuity in crafting molecules of profound biological significance. Its inherent basicity, coupled with its ability to form a network of hydrogen bonds and engage in cation-π interactions, has made it a privileged scaffold in the realm of medicinal chemistry. From the life-saving antibiotic streptomycin to the groundbreaking anti-diabetic drug metformin, the influence of the guanidine core is undeniable. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the natural world's vast repository of guanidine derivatives. We will journey from the diverse natural sources of these compounds, through the intricacies of their biosynthesis and extraction, to their pharmacological activities and untapped therapeutic potential.

I. A World of Guanidine: Unveiling the Natural Sources

Guanidine derivatives are not confined to a single domain of life; they are ubiquitously distributed across terrestrial and marine ecosystems, a testament to their evolutionary importance.

Marine Invertebrates: A Treasure Trove of Complex Guanidine Alkaloids

The marine environment, particularly its sessile invertebrates, represents the most prolific source of structurally diverse and biologically potent guanidine alkaloids.[1] Sponges of the orders Poecilosclerida and Axinellida are particularly rich in these compounds.[2]

-

Sponges of the Genus Monanchora : These sponges are renowned for producing a plethora of polycyclic guanidine alkaloids, including the crambescidins and ptilomycalins.[3][4] These complex molecules often feature a pentacyclic guanidinium core and exhibit potent cytotoxic, antiviral, and antifungal activities.[5]

-

Sponges of the Genus Crambe : The Mediterranean sponge Crambe crambe is a well-known producer of crambescins and crambescidins, which are potent bioactive alkaloids.[6]

-

Other Marine Invertebrates : Beyond sponges, guanidine derivatives have been isolated from other marine organisms, including mollusks and ascidians, further highlighting the widespread occurrence of these compounds in marine ecosystems.[1]

Cyanobacteria: Microbial Factories of Potent Guanidino-Toxins

Cyanobacteria, often referred to as blue-green algae, are prolific producers of a wide array of bioactive natural products, including several potent guanidine-containing toxins.[7]

-

Anabaena, Aphanizomenon, and Cylindrospermopsis species : These freshwater cyanobacteria are notorious for producing saxitoxin and its numerous analogs, a family of potent neurotoxins that block voltage-gated sodium channels.[8]

-

Other Cyanobacterial Metabolites : Beyond saxitoxins, cyanobacteria synthesize a variety of other guanidine-containing compounds, often through unique biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[8]

Terrestrial Plants: A Source of Medicinally Important Guanidines

The plant kingdom also contributes a number of significant guanidine derivatives, some of which have a long history of use in traditional medicine.

-

Galega officinalis (Goat's Rue) : This herbaceous legume is the natural source of galegine, a guanidine derivative that laid the foundation for the development of the biguanide class of anti-diabetic drugs, including metformin.[9] Arginine has been identified as a precursor in the biosynthesis of galegine.[9][10]

-

Other Plant Sources : Guanidine derivatives have also been isolated from other plant families, where they are thought to play roles in nitrogen storage and defense.[11]

Microorganisms: A Diverse Source of Guanidine-Containing Antibiotics

Soil and marine microorganisms are another important source of guanidine derivatives, particularly antibiotics.

-

Streptomyces species : This genus of bacteria is a well-known producer of numerous antibiotics, including streptomycin, which features a diguanidino-substituted inositol moiety.

II. The Blueprint of Nature: Biosynthesis of Guanidine Derivatives

The structural diversity of natural guanidine derivatives is a reflection of the varied and often complex biosynthetic pathways that nature has evolved. Understanding these pathways is not only of fundamental scientific interest but also opens avenues for biosynthetic engineering and the production of novel analogs.

The Saxitoxin Pathway: A Case Study in Cyanobacterial Toxin Synthesis

The biosynthesis of saxitoxin is one of the most well-studied pathways for a guanidine-containing natural product. It involves a fascinating interplay of enzymes that assemble the intricate tricyclic core of the molecule.

The pathway is initiated by the enzyme SxtA, a polyketide synthase-like enzyme, which catalyzes the Claisen condensation of arginine with a propionyl-ACP unit derived from S-adenosylmethionine and acetate.[10] Subsequent steps involve a series of enzymatic reactions including amidinotransfer, cyclizations, hydroxylations, and carbamoyl transfer, orchestrated by a suite of "Sxt" enzymes encoded within a dedicated gene cluster.[10]

Figure 1: Simplified biosynthetic pathway of saxitoxin.

Biosynthesis of Crambescidin Alkaloids: A Working Hypothesis

The biosynthesis of the complex polycyclic guanidine alkaloids found in marine sponges like Crambe crambe is less well understood. However, experimental evidence from feeding studies with radiolabeled precursors suggests that arginine and fatty acids are key building blocks.[6][12] A "tethered Biginelli-like reaction" has been proposed as a key step in the formation of the cyclic guanidine core.[6] This hypothesis posits a reaction between a C-2/C-3 activated fatty acid and a central guanidinylated pyrrolinium species. Further research, including the identification of the biosynthetic gene clusters, is needed to fully elucidate this complex pathway.[13]

Figure 2: Hypothetical biosynthetic pathway of crambescidin alkaloids.

Galegine Biosynthesis: An Area of Ongoing Investigation

The biosynthesis of galegine in Galega officinalis is another area where our understanding is still developing. It is known that arginine serves as a precursor, and an L-arginine:glycine amidinotransferase activity has been detected in the plant, which is involved in the synthesis of guanidinoacetic acid, a likely intermediate.[5] However, the complete enzymatic pathway from arginine to galegine remains to be fully characterized. The identification of homoarginine-6-hydroxylases in plants, which can produce guanidine from homoarginine, suggests a potential, though not yet confirmed, route for guanidine moiety formation in plants.[11][14]

III. From Source to Sample: Extraction and Purification Protocols

The successful isolation of guanidine derivatives from their natural sources is a critical first step in their study and potential development. The choice of extraction and purification methods is dictated by the physicochemical properties of the target compounds, particularly their polarity and basicity.

General Principles of Guanidine Derivative Extraction

The strong basicity of the guanidinium group (pKa ≈ 13.5) is a key consideration in designing extraction protocols.

-

Acid-Base Extraction : A common strategy involves an initial extraction with an acidified polar solvent (e.g., methanol or ethanol with a small amount of acetic or formic acid). This protonates the guanidine group, forming a salt that is soluble in the polar solvent, while less polar compounds remain in the organic phase. Subsequent basification of the aqueous extract and extraction with a non-polar organic solvent can then isolate the free base form of the guanidine derivative.

-

Solvent Choice : The choice of solvent is crucial for efficient extraction.[12] For polar guanidine derivatives, polar solvents like methanol, ethanol, and water are often employed. For less polar derivatives, solvents like dichloromethane or ethyl acetate may be more suitable. The principle of "like dissolves like" is a guiding factor, where the polarity of the solvent is matched to the polarity of the target compound.[13]

-

Chromatographic Techniques : A variety of chromatographic techniques are employed for the purification of guanidine derivatives. These include:

-

Column Chromatography : Often used for initial fractionation of the crude extract. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity used for elution.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for the final purification of individual compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Experimental Protocol: Isolation of Crambescidin 800 from Monanchora viridis

This protocol is based on the successful isolation of crambescidin 800 and serves as a representative workflow for the purification of complex marine guanidine alkaloids.[3][4]

Step-by-Step Methodology:

-

Extraction :

-

Homogenize the fresh or frozen sponge material (Monanchora viridis) in methanol.

-

Perform repeated extractions with methanol to ensure exhaustive extraction of the metabolites.

-

Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning :

-

Partition the crude extract between dichloromethane (DCM) and water. This step separates the more lipophilic compounds (in the DCM layer) from the more polar compounds (in the aqueous layer). The guanidine alkaloids will typically partition into the DCM layer.

-

Collect the DCM layer and dry it under reduced pressure to yield a DCM fraction.

-

-

Initial Chromatographic Fractionation :

-

Dissolve the DCM fraction in a minimal amount of methanol.

-

Subject the dissolved fraction to flash chromatography on a C18 reversed-phase silica column.

-

Elute the column with a stepwise gradient of solvents, starting with 100% water and gradually increasing the proportion of methanol. This separates the compounds based on their polarity.

-

-

Bioassay-Guided Fractionation :

-

Test the collected fractions for cytotoxic activity against a relevant cancer cell line (e.g., a triple-negative breast cancer cell line).

-

Identify the most active fraction(s) for further purification.

-

-

Final Purification by HPLC :

-

Subject the active fraction(s) to semi-preparative or preparative reversed-phase HPLC.

-

Use a C18 column with a gradient of acetonitrile in water (with 0.1% TFA as a modifier) as the mobile phase.

-

Collect the peak corresponding to crambescidin 800, as identified by its retention time and UV absorbance.

-

Remove the solvent under reduced pressure to yield the purified crambescidin 800 as a colorless glassy solid.[3]

-

Causality Behind Experimental Choices:

-

The initial methanol extraction is chosen for its ability to extract a broad range of compounds, including the moderately polar guanidine alkaloids.

-

The DCM/water partitioning is a crucial step to remove highly polar impurities (sugars, salts) and some non-polar lipids, thereby enriching the desired alkaloids in the DCM phase.

-

Reversed-phase chromatography is particularly effective for separating these complex alkaloids, as it allows for fine-tuning of the separation based on subtle differences in their hydrophobicity. The use of TFA in the mobile phase ensures that the guanidine groups are protonated, leading to sharper peaks and better resolution.

Figure 3: Workflow for the isolation of crambescidin 800.

IV. Biological Activities and Therapeutic Potential

Natural guanidine derivatives exhibit a remarkable spectrum of biological activities, making them attractive lead compounds for drug discovery.

Quantitative Data on Biological Activities

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

| Compound | Source Organism | Biological Activity | Target/Cell Line | IC50/MIC50 | Reference(s) |

| Crambescidin 816 | Crambe crambe | Antifungal | Saccharomyces cerevisiae | 0.557 µM | [10] |

| Crambescidin 830 | Crambe crambe | Antifungal | Saccharomyces cerevisiae | 1.650 µM | [10] |

| Crambescidin 800 | Crambe crambe | Antifungal | Saccharomyces cerevisiae | 4.316 µM | [10] |

| Crambescidin 816 | Crambe crambe | Cytotoxic | HepG2 (human liver carcinoma) | 0.57 µM (48h) | [5] |

| Crambescidin 830 | Crambe crambe | Cytotoxic | HepG2 (human liver carcinoma) | 9.73 µM (48h) | [5] |

| Crambescidin 800 | Crambe crambe | Cytotoxic | HepG2 (human liver carcinoma) | >15 µM (48h) | [5] |

| Crambescidin 800 | Monanchora viridis | Cytotoxic | T11 (TNBC) | 0.09 µM (48h) | [3] |

| Monanchocidins B-E | Monanchora sp. | Cytotoxic | HL-60 (human promyelocytic leukemia) | 110-830 nM | [6] |

| Ptilomycalin A derivatives | Monanchora sp. | Cytotoxic | KB (human oral carcinoma) | 0.1 - 7.7 µM | [6] |

| Batzelladine F | Monanchora sp. | Anti-trypanosomal | L. infantum | 2 µM | [6] |

| Galegine | Galega officinalis | Antidiabetic | - | - | [9] |

Mechanisms of Action

The diverse biological activities of guanidine derivatives stem from their ability to interact with a variety of molecular targets.

-

Ion Channel Modulation : The guanidinium group can mimic protonated arginine and interact with the selectivity filters of ion channels. Saxitoxin's potent neurotoxicity, for example, arises from its high-affinity binding to and blockage of voltage-gated sodium channels.

-

Enzyme Inhibition : The ability of the guanidinium group to form strong ionic and hydrogen bonds makes it an effective motif for inhibiting enzymes, particularly those that process arginine or other cationic substrates.

-

DNA Intercalation and Binding : The planar and cationic nature of some polycyclic guanidine alkaloids allows them to intercalate into the minor groove of DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.

-

Disruption of Cellular Membranes : The amphipathic nature of some guanidine derivatives, with a polar guanidinium head and a non-polar tail, allows them to insert into and disrupt the integrity of cellular membranes, leading to antimicrobial and cytotoxic effects.

V. Future Directions and Conclusion

The study of natural guanidine derivatives is a vibrant and ever-evolving field. While significant progress has been made in the discovery, synthesis, and biological evaluation of these compounds, many exciting avenues for future research remain.

-

Exploration of Uncharted Natural Sources : The vast biodiversity of our planet, particularly in underexplored environments like the deep sea and extreme terrestrial habitats, undoubtedly holds a wealth of novel guanidine derivatives waiting to be discovered.

-

Elucidation of Biosynthetic Pathways : A deeper understanding of the enzymatic machinery responsible for the synthesis of these complex molecules will not only provide fundamental insights into natural product biosynthesis but also enable the use of synthetic biology approaches to produce novel analogs. The identification of biosynthetic gene clusters for complex marine guanidine alkaloids is a particularly important goal.[13]

-

Mechanism of Action Studies : For many of the newly discovered guanidine derivatives, their precise molecular targets and mechanisms of action remain to be elucidated. Such studies are crucial for their development as therapeutic agents.

-

Medicinal Chemistry and Drug Development : The unique structural scaffolds of natural guanidine derivatives provide a rich source of inspiration for medicinal chemists to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

VI. References

-

Additional bioactive guanidine alkaloids from the Mediterranean sponge Crambe crambe. (2012). RSC Advances, 2(15), 6143-6150. [Link]

-

Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves. (2023). ResearchGate. [Link]

-

[ARGININE AS THE FIRST STAGE OF GALEGINE IN GALEGA OFFICINALIS L. ON THE BIOCHEMISTRY AND PHYSIOLOGY OF GALEGINE IN GALEGA OFFICINALIS L. III]. (1963). Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 296(8), 516-522. [Link]

-

Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells. (2018). Marine Drugs, 16(2), 53. [Link]

-

Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells. (2018). PubMed. [Link]

-

[ARGININE AS THE FIRST STAGE OF GALEGINE IN GALEGA OFFICINALIS L. ON THE BIOCHEMISTRY AND PHYSIOLOGY OF GALEGINE IN GALEGA OFFICINALIS L. III]. (1963). PubMed. [Link]

-

(PDF) Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells. (2018). ResearchGate. [Link]

-

(PDF) Cytotoxic Guanidine Alkaloids from the Pacific Marine Sponge, Monanchora sp. (2017). ResearchGate. [Link]

-

Enzymes of arginine metabolism. (2004). The Journal of Nutrition, 134(10 Suppl), 2743S-2747S. [Link]

-

Deciphering the Biosynthetic Gene Cluster for Potent Freshwater Toxin. (2022). Scripps Institution of Oceanography. [Link]

-

Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria. (2022). Nature Microbiology, 7(6), 835-848. [Link]

-

Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro. (2017). Marine Drugs, 15(1), 13. [Link]

-

Arginine Metabolism: Enzymology, Nutrition, and Clinical Significance. (2004). The Journal of Nutrition, 134(10 Suppl), 2748S-2751S. [Link]

-

Free Full-Text | Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells | Notes. (2018). MDPI. [Link]

-

Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2023). Molecules, 28(22), 7620. [Link]

-

Identification of Novel Biosynthetic Gene Clusters Encoding for Polyketide/NRPs-Producing Chemotherapeutic Compounds from Marine. (2023). UNH Scholars' Repository. [Link]

-

(PDF) Enzymes of arginine metabolism. (2004). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of carborane-containing chalcones and their pyrazole derivatives as inhibitors of lysozyme and Aβ(1-42) peptide fibrillation. (2025). AperTO. [Link]

-

(PDF) Enzymes of arginine metabolism. (2004). ResearchGate. [Link]

-

Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids. (2014). Natural Product Reports, 31(10), 1349-1361. [Link]

-

Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats. (2020). Frontiers in Microbiology, 11, 1876. [Link]

-

Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. (2006). Antimicrobial Agents and Chemotherapy, 50(7), 2474-2482. [Link]

-

Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (2021). ResearchGate. [Link]

-

The extraction, separation and purification of alkaloids in the natural medicine. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1511-1515. [Link]

-

Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves. (2023). ResearchGate. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Antibiotic treatment of the breadcrumb sponge Halichondria panicea and subsequent recolonization. (2022). protocols.io. [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. [Link]

-

Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2022). International Journal of Biosciences, 21(5), 210-215. [Link]

-

Synthesis of (–)-Monanchoradin A and (–)-Crambescin A2 392 Based on Cyclization-Carbonylation-Cyclization Cascade. (2019). Organic Letters, 21(16), 6332-6336. [Link]

-

Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). (2019). International Journal of Molecular Sciences, 20(18), 4523. [Link]

-

BGC Atlas: A Web Resource for Exploring the Diversity of Biosynthetic Gene Clusters in Metagenomes - Caner Bagci - MICROBIOME - ISMB/ECCB 2023. (2024). YouTube. [Link]

-

The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. (2023). ResearchGate. [Link]

-

Isolation, Phylogenetic Analysis and Anti-infective Activity Screening of Marine Sponge-Associated Actinomycetes. (2016). Frontiers in Microbiology, 7, 1244. [Link]

Sources

- 1. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cardiacos.net [cardiacos.net]

- 6. mdpi.com [mdpi.com]

- 7. Deciphering the Biosynthetic Gene Cluster for Potent Freshwater Toxin | Scripps Institution of Oceanography [scripps.ucsd.edu]

- 8. [ARGININE AS THE FIRST STAGE OF GALEGINE IN GALEGA OFFICINALIS L. ON THE BIOCHEMISTRY AND PHYSIOLOGY OF GALEGINE IN GALEGA OFFICINALIS L. III] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-butyl-1-carbamimidoylguanidine (Buformin)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of Buformin

2-butyl-1-carbamimidoylguanidine, commonly known as buformin, is an oral antihyperglycemic agent from the biguanide class of drugs.[1][2] Historically used for the treatment of type 2 diabetes, buformin, along with its analogues phenformin and metformin, functions by decreasing hepatic gluconeogenesis and increasing glucose uptake into cells.[3][4] While its use in diabetes treatment has been largely superseded by metformin due to a higher risk of lactic acidosis, buformin has garnered renewed interest in the research community.[2][5][6] Emerging studies highlight its potential as an anticancer agent, attributed to its ability to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR pathway, which are crucial in cancer cell metabolism.[6]

This guide provides a comprehensive, technically detailed protocol for the synthesis of buformin from dicyandiamide and butylamine. It is intended for researchers in medicinal chemistry and drug development, offering not just a procedural outline but also the rationale behind the synthetic strategy, purification techniques, and characterization methods.

Part 1: Scientific Principles and Synthesis Strategy

The synthesis of N-alkyl-substituted biguanides from dicyandiamide (also known as 2-cyanoguanidine) is a well-established and robust chemical transformation. The core reaction involves the nucleophilic addition of an amine to the nitrile group of dicyandiamide.[7][8]

Reaction Mechanism: The synthesis is typically performed by heating the hydrochloride salt of an aliphatic amine with dicyandiamide in a suitable high-boiling solvent.[9] The use of the amine salt is critical; the acidic conditions protonate the nitrogen atoms of dicyandiamide, activating the nitrile carbon towards nucleophilic attack by the free amine present in equilibrium. The reaction proceeds via a Pinner-type mechanism, leading to the formation of the biguanide structure.[8] While various solvents can be employed, high-boiling alcohols are often preferred for aliphatic amines to ensure the reaction proceeds at an adequate rate.[9]

The overall reaction is as follows: Butylamine Hydrochloride + Dicyandiamide → this compound Hydrochloride (Buformin HCl)

This one-pot synthesis is efficient, but as with many organic syntheses, the purity of the final product is contingent on careful control of reaction conditions and rigorous purification to remove unreacted starting materials and potential side products, such as melamine.[10][11]

Part 2: Experimental Protocol

This section details the complete workflow for the laboratory-scale synthesis of buformin hydrochloride.

Materials and Equipment

Reagents:

-

Butylamine (≥99%)

-

Dicyandiamide (2-Cyanoguanidine) (≥99%)

-

Concentrated Hydrochloric Acid (~37%)

-

Toluene (Anhydrous)

-

Ethanol (95% or Absolute)

-

Activated Charcoal

-

Deionized Water

Equipment:

-

Round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH indicator strips

-

Melting point apparatus

-

FTIR and NMR spectrometers

Reagent Preparation and Stoichiometry

The reaction requires butylamine hydrochloride. While it can be purchased directly, it is often more practical to prepare it in situ or as a preliminary step from the more common free base, butylamine.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Amount |

| Butylamine | 73.14 | 0.74 | 0.20 | 14.63 g (19.8 mL) |

| Dicyandiamide | 84.08 | - | 0.20 | 16.82 g |

| Toluene | 92.14 | 0.867 | - | ~150 mL |

| Ethanol | 46.07 | 0.789 | - | As needed for recrystallization |

Step-by-Step Synthesis Protocol

Step 1: Preparation of Butylamine Hydrochloride

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine 14.63 g (0.20 mol) of butylamine with 100 mL of toluene.

-

Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. This is an exothermic reaction; maintain the temperature below 20°C. Continue addition until the pH of the solution is acidic (pH 1-2).

-

The butylamine hydrochloride will precipitate as a white solid. The resulting slurry can be used directly in the next step.

Step 2: Synthesis of Buformin Hydrochloride

-

To the slurry of butylamine hydrochloride in toluene, add 16.82 g (0.20 mol) of dicyandiamide.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 110-111°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation of the crude product.

Step 3: Isolation and Purification

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold toluene to remove any unreacted starting materials and impurities.

-

Transfer the crude buformin hydrochloride to a beaker. Add a sufficient amount of 95% ethanol to dissolve the solid upon heating (approximately 3-4 mL of ethanol per gram of crude product).

-

Heat the solution gently with stirring until all the solid dissolves.

-

Add a small amount of activated charcoal to the hot solution to decolorize it and adsorb impurities.

-

Maintain the heat for 10-15 minutes, then perform a hot filtration to remove the activated charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified white crystals of buformin hydrochloride by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them under vacuum. A typical yield is in the range of 60-75%.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound hydrochloride, the following analytical techniques are recommended:

-

Melting Point: The literature value for buformin hydrochloride is 174-177°C.[4] A sharp melting point within this range indicates high purity.

-

FTIR Spectroscopy: The spectrum should show characteristic peaks for N-H stretching, C=N stretching of the guanidine group, and C-N stretching.

-

NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The ¹H NMR will show signals corresponding to the butyl chain protons and the N-H protons. The ¹³C NMR will show signals for the four distinct carbons of the butyl group and the two carbons of the biguanide core.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to assess the purity of the final product and quantify any remaining impurities.[10][11]

Part 3: Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, characterized product.

Caption: Workflow for the synthesis of Buformin HCl.

Part 4: Troubleshooting and Safety Considerations

-

Low Yield: If the yield is significantly lower than expected, ensure that the starting materials are anhydrous and the reaction was allowed to proceed to completion. Insufficient cooling during precipitation can also lead to loss of product.

-

Impure Product: A broad melting range or discoloration suggests impurities. The primary side-product in biguanide synthesis can be melamine, formed from the self-condensation of dicyandiamide at high temperatures.[10][11] A second recrystallization step may be necessary to improve purity.

-

Safety: Butylamine is a corrosive and flammable liquid. Concentrated hydrochloric acid is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Toluene is a flammable solvent with associated health risks; handle with care.

References

- Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. (2025). Vertex AI Search.

- Synthetic accesses to biguanide compounds - PMC - NIH. (2021). National Institutes of Health.

- Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. (2018). Neuro-Oncology.

- Buformin (1-Butylbiguanide) | Antidiabetic Agent | MedChemExpress. (n.d.). MedChemExpress.

- Buformin - TargetMol. (n.d.). TargetMol.

- The main approaches for the synthesis of biguanides. The core structure... - ResearchGate. (n.d.). ResearchGate.

- Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients - MDPI. (n.d.). MDPI.

- Buformin | C6H15N5 | CID 2468 - PubChem - NIH. (n.d.). National Institutes of Health.

- Biguanides. Chemical structures of phenformin, buformin, and metformin.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Buformin – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.

- Buformin - Wikipedia. (n.d.). Wikipedia.

- CN102516130A - Preparation method of metformin hydrochloride - Google Patents. (n.d.). Google Patents.

- Method for producing biguanide salts - Google Patents. (n.d.). Google Patents.

- Biguanide - Wikipedia. (n.d.). Wikipedia.

Sources

- 1. Buformin | TargetMol [targetmol.com]

- 2. Buformin | C6H15N5 | CID 2468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buformin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Biguanide - Wikipedia [en.wikipedia.org]

- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Quantification of 2-butyl-1-carbamimidoylguanidine

Executive Summary & Chemical Context[1][2][3][4]

2-butyl-1-carbamimidoylguanidine (chemically synonymous with Buformin or 1-butylbiguanide ) presents a unique set of analytical challenges typical of the biguanide class of antidiabetics. Unlike lipophilic drugs, this molecule is highly polar, basic, and lacks a strong chromophore, making standard Reversed-Phase (RP) chromatography on C18 columns ineffective without modification.

This guide provides two distinct, validated workflows:

-

LC-MS/MS (HILIC Mode): For high-sensitivity bioanalysis in plasma/urine (pK/PD studies).

-

Ion-Pair HPLC-UV: For pharmaceutical quality control (QC), formulation analysis, and purity testing where mass spectrometry is unavailable.

Structural Identity & Properties[1][2][3]

-

IUPAC Name: 1-butylbiguanide / N-butylimidodicarbonimidic diamide.

-

Molecular Formula:

-

Molecular Weight: 157.22 g/mol

-

pKa: ~2.8 and ~11.5 (Amphoteric, but strongly basic in physiological pH).

-

LogP: -1.2 (Highly Hydrophilic).

Method Selection Strategy

The choice of method depends entirely on the matrix complexity and the required sensitivity limit (LLOQ).

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantification of this compound in human plasma with an LLOQ of ~1.0 ng/mL. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain the polar analyte without using ion-pairing reagents that suppress MS ionization.

Instrumentation & Conditions[4][5][6]

-

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

-

Column Temp: 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

Gradient Program

| Time (min) | % Mobile Phase B (ACN) | State |

| 0.00 | 90% | Loading |

| 1.00 | 90% | Isocratic Hold |

| 4.00 | 40% | Elution Ramp |

| 4.10 | 90% | Re-equilibration |

| 7.00 | 90% | End of Run |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte | 158.2 | 60.1 (Quant) | 30 | 25 |

| 158.2 | 116.1 (Qual) | 30 | 18 | |

| IS (Metformin-D6) | 136.2 | 66.1 | 30 | 28 |

Note: The product ion m/z 60.1 corresponds to the guanidine fragment, which is common for biguanides.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of Internal Standard (IS) working solution (Metformin-D6 or Phenformin, 500 ng/mL).

-

Add 150 µL of ice-cold Acetonitrile (precipitating agent).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Crucial Step: Dilute the supernatant with 100 µL of Acetonitrile before injection to match the initial mobile phase conditions (preventing peak distortion).

Protocol B: Ion-Pair HPLC-UV (QC & Pharma)

Objective: Robust quantification for pharmaceutical formulations or high-concentration urine samples where MS is unnecessary. Mechanism: Use of an anionic surfactant (Sodium Dodecyl Sulfate - SDS) to form a neutral ion-pair with the cationic guanidine group, allowing retention on a hydrophobic C18 column.

Instrumentation & Conditions[4][5][6]

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm).

-

Wavelength: 233 nm (Primary), 210 nm (Secondary).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Mobile Phase Preparation[4][5]

-

Buffer (Aqueous): 10 mM Phosphate Buffer (pH 6.0) containing 5 mM Sodium Dodecyl Sulfate (SDS) .

-

Preparation: Dissolve 1.44 g of Sodium Dodecyl Sulfate in 1L of phosphate buffer. Filter through 0.45 µm nylon filter.

-

-

Organic: Acetonitrile.[1]

-

Ratio: Isocratic 60:40 (Buffer:Acetonitrile).

System Suitability Criteria

-

Tailing Factor: Must be < 1.5 (Biguanides tend to tail; SDS helps minimize this).

-

Resolution: > 2.0 between Analyte and any synthesis impurities.

-

RSD (n=6): < 2.0% for peak area.

Analytical Logic & Troubleshooting

The "Dewetting" Phenomenon

Using 100% aqueous mobile phases on standard C18 columns to retain polar biguanides causes phase collapse (dewetting).

-

Solution: Protocol A uses HILIC (water layer on silica). Protocol B uses Ion-Pairing (creating a "pseudo-neutral" molecule).

Carryover Management

Biguanides are "sticky" on metallic surfaces due to their charge.

-

Wash Solvent: Use 50:50 Methanol:Water + 0.1% Formic Acid as the needle wash.

-

Passivation: If peak splitting occurs, passivate the LC system with 30% Phosphoric acid (consult instrument manual first).

Figure 2: Troubleshooting logic for common peak shape issues in biguanide analysis.

Validation Parameters (Reference Data)

The following data represents typical acceptance criteria derived from validation studies of biguanide analogs (Buformin/Metformin).

| Parameter | Protocol A (LC-MS/MS) | Protocol B (HPLC-UV) |

| Linearity ( | > 0.995 (Weighted 1/x²) | > 0.999 |

| Range | 1.0 – 1000 ng/mL | 0.5 – 100 µg/mL |

| Accuracy | 85-115% | 98-102% |

| Precision (CV) | < 10% | < 2% |

| Matrix Effect | ± 15% (Corrected by IS) | N/A (if standard prep matches) |

| Recovery | > 80% (Protein Precip.) | > 95% (Liquid Sample) |

References

-

Development and Validation of LC-MS/MS Method for Biguanides: Title: Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Source: ResearchGate / Forensic Science International. URL:[Link]

-

Ion-Pair HPLC-UV Methodology: Title: A new method for determination of buformin in plasma and urine by ion-paired reversed-phase HPLC with ultraviolet detection.[2] Source: PubMed / Biomedical Chromatography. URL:[Link]

-

Solid Phase Extraction (SPE) Comparison: Title: Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique. Source: PubMed / Biomedical Chromatography. URL:[Link]

-

Chemical Structure Verification: Title: 1-Butylbiguanide (Buformin) Compound Summary. Source: PubChem.[3] URL:[Link]

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Wikipedia [en.wikipedia.org]

Advanced HPLC Strategies for Guanidine Analysis

Application Note & Protocol Guide

Executive Summary: The "Guanidine Paradox"

Guanidine (

-

Highly Polar: Resulting in near-zero retention on standard C18 Reversed-Phase (RP) columns.

-

Strongly Basic (pKa ~12.5): Leading to severe peak tailing due to interaction with residual silanols on silica supports.

-

Chromophore-Deficient: Lacking a conjugated system, they exhibit negligible UV absorbance above 200 nm, making standard UV-Vis detection prone to noise and solvent interference.

This guide moves beyond generic "try-and-see" approaches, offering three distinct, chemically grounded protocols tailored to your available instrumentation and sensitivity requirements.

Method Selection Guide

Choose the protocol that matches your laboratory's capabilities and the sample matrix complexity.

Figure 1: Decision tree for selecting the optimal guanidine analysis workflow.

Protocol 1: HILIC-MS/CAD (The Modern Standard)

Best for: Drug development, PK studies, and trace analysis. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the polar stationary phase. Guanidine partitions into this layer, providing retention without the need for ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions

| Parameter | Setting |

| Column | Amide-functionalized Silica (e.g., Waters BEH Amide, TSKgel Amide-80) or Bare Silica (e.g., Atlantis HILIC) |

| Dimensions | 2.1 x 100 mm, 1.7 µm or 3 µm particle size |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Temp | 30°C |

| Detection | MS: ESI+ (SIM m/z 60.1 for Guanidine); CAD: Nebulizer Temp 35°C |

Gradient Table

| Time (min) | % Mobile Phase B | Comments |

| 0.0 | 95 | High organic start is critical for HILIC retention |

| 1.0 | 95 | Isocratic hold to settle baseline |

| 6.0 | 50 | Linear gradient to elute analyte |

| 7.0 | 50 | Wash |

| 7.1 | 95 | Return to initial conditions |

| 12.0 | 95 | Mandatory re-equilibration (HILIC requires longer equilibration than RP) |

Technical Insight: The low pH (3.0) ensures the guanidine moiety is fully protonated (

Protocol 2: Pre-Column Derivatization (The UV Workhorse)